

2-Isopropylthioxanthone: An In-Depth Technical Guide on its Antiestrogenic and Antiandrogenic Properties

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Compound of Interest

Compound Name: 2-Isopropylthioxanthone

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Introduction

2-Isopropylthioxanthone (ITX) is a photoinitiator predominantly used in ultraviolet (UV) curing inks for printing on packaging materials.^[1] Its presence as a migrant from food packaging into foodstuffs has raised toxicological concerns, particularly regarding its potential to disrupt endocrine functions. This technical guide provides a comprehensive overview of the scientific evidence for the antiestrogenic and antiandrogenic properties of ITX, detailing the experimental methodologies used to ascertain these effects and presenting the available quantitative data.

Antiestrogenic and Antiandrogenic Activity: In Vitro Evidence

In vitro studies have been pivotal in characterizing the endocrine-disrupting potential of **2-Isopropylthioxanthone**. The primary methods employed include yeast-based reporter gene assays (Yeast Estrogen Screen - YES; Yeast Androgen Screen - YAS) and the human adrenocortical carcinoma (H295R) steroidogenesis assay.

Yeast-Based Bioassays (YES/YAS)

Yeast-based bioassays are recombinant systems that express the human estrogen receptor (hER α) or androgen receptor (hAR).[2][3] Binding of a ligand to the receptor activates a reporter gene, typically lacZ, leading to the production of β -galactosidase. The enzymatic activity of β -galactosidase can be quantified by the conversion of a chromogenic substrate, providing a measure of the (anti)estrogenic or (anti)androgenic activity of a test compound.[2]

Studies have demonstrated that ITX exhibits both antiestrogenic and antiandrogenic properties in these yeast-based systems.[4][5] It does not show agonistic (hormone-like) activity for either the estrogen or androgen receptor.[1]

H295R Steroidogenesis Assay

The H295R cell line is an in vitro model that expresses the key enzymes of the steroidogenic pathway and is capable of producing steroid hormones, including androgens and estrogens.[6] This assay is used to assess the effects of chemicals on hormone production and is recognized by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 456.[7]

When H295R cells were exposed to ITX, significant alterations in steroid hormone production were observed. Notably, there was a decrease in the production of androgens such as dehydroepiandrosterone (DHEA), androstenedione, and testosterone.[4] Conversely, the levels of estrone and 17 β -estradiol (E2) were increased.[1][4]

Quantitative Data on Antiestrogenic and Antiandrogenic Effects

The following tables summarize the quantitative data from in vitro studies on the antiestrogenic and antiandrogenic effects of **2-Isopropylthioxanthone**.

Table 1: Antiestrogenic and Antiandrogenic Activity of **2-Isopropylthioxanthone** in Yeast Bioassays

Assay Type	Endpoint	Test Organism/Cell Line	Concentration	Observed Effect	Reference
Yeast Estrogen Screen (YES)	Antiestrogenicity	Saccharomyces cerevisiae (with hER α)	$\geq 5 \mu\text{M}$	Inhibition of E2-induced activity	Reitsma et al., 2013[4]
Yeast Androgen Screen (YAS)	Antiandrogenicity	Saccharomyces cerevisiae (with hAR)	$\geq 5 \mu\text{M}$	Complete inhibition of testosterone-induced activity	Reitsma et al., 2013[4]

Table 2: Effects of **2-Isopropylthioxanthone** on Steroid Hormone Production in H295R Cells

Hormone	Concentration of ITX	% Change from Control	Significance	Reference
Pregnenolone	10 μ M	Increase	Significant	Reitsma et al., 2013[4]
Progesterone	10 μ M	Increase	Significant	Reitsma et al., 2013[4]
17 α -OH-progesterone	5 μ M	Decrease	Significant	Reitsma et al., 2013[4]
Dehydroepiandrosterone (DHEA)	5 μ M	Decrease	Significant	Reitsma et al., 2013[4]
Androstenedione	5 μ M	Decrease	Significant	Reitsma et al., 2013[4]
Testosterone	5 μ M	Decrease	Significant	Reitsma et al., 2013[4]
Estrone	5 μ M	Increase	Significant	Reitsma et al., 2013[4]
17 β -Estradiol (E2)	5 μ M	Increase	Significant	Reitsma et al., 2013[4]

Mechanisms of Action

The antiestrogenic and antiandrogenic effects of **2-Isopropylthioxanthone** appear to be mediated through two primary mechanisms: direct interaction with hormone receptors and alteration of steroid hormone biosynthesis.

Nuclear Receptor Interaction

The results from the YES and YAS assays indicate that ITX can act as an antagonist to both the estrogen and androgen receptors, thereby inhibiting the transcriptional activity induced by their natural ligands.[4][5]

Alteration of Steroidogenesis

The data from the H295R assay points to a significant impact of ITX on the steroidogenic pathway. The observed decrease in androgens and concurrent increase in estrogens strongly suggests an upregulation of the enzyme aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1][4] Indeed, studies have shown that ITX significantly upregulates the expression of the CYP19A1 gene in H295R cells and increases the catalytic activity of aromatase.[1]

Experimental Protocols

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This protocol is a generalized representation based on methodologies used in the cited literature.[2][3]

1. Yeast Strain and Culture Preparation:

- Use a recombinant *Saccharomyces cerevisiae* strain containing the human estrogen receptor (for YES) or androgen receptor (for YAS) and a reporter plasmid with the corresponding hormone response elements linked to a lacZ reporter gene.
- Grow the yeast in a selective medium to maintain the plasmids.
- Prepare an inoculum by transferring a single colony to the growth medium and incubating overnight at 30°C with shaking.

2. Assay Procedure:

- Dilute the overnight yeast culture to a specific optical density (e.g., OD600 of 0.06).
- Add the test compound (ITX) at various concentrations to a 96-well microtiter plate. Include a solvent control, a positive control (e.g., 17 β -estradiol for YES, testosterone for YAS), and for antagonist testing, co-exposure of the test compound with the respective positive control.
- Add the diluted yeast culture to each well.
- Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).

3. Measurement of β -Galactosidase Activity:

- After incubation, lyse the yeast cells to release the β -galactosidase enzyme.
- Add a chromogenic substrate (e.g., chlorophenol red- β -D-galactopyranoside - CPRG).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the β -galactosidase activity.
- Measure the optical density at a different wavelength (e.g., 690 nm) to assess yeast growth and potential cytotoxicity.

H295R Steroidogenesis Assay (based on OECD TG 456)

This protocol is a summary of the OECD Test Guideline 456, which was the basis for the ITX studies.^[7]

1. Cell Culture and Maintenance:

- Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and other necessary components.
- Maintain the cells in a humidified incubator at 37°C and 5% CO₂.

2. Exposure to Test Chemical:

- Seed the H295R cells in 24-well plates and allow them to acclimate for 24 hours.
- Replace the medium with fresh medium containing the test chemical (ITX) at a range of concentrations. Include a solvent control and positive controls (e.g., forskolin as an inducer and prochloraz as an inhibitor of steroidogenesis).
- Expose the cells to the test chemical for 48 hours.

3. Hormone Analysis:

- After the exposure period, collect the cell culture medium from each well.
- Analyze the concentrations of testosterone and 17 β -estradiol in the medium using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid

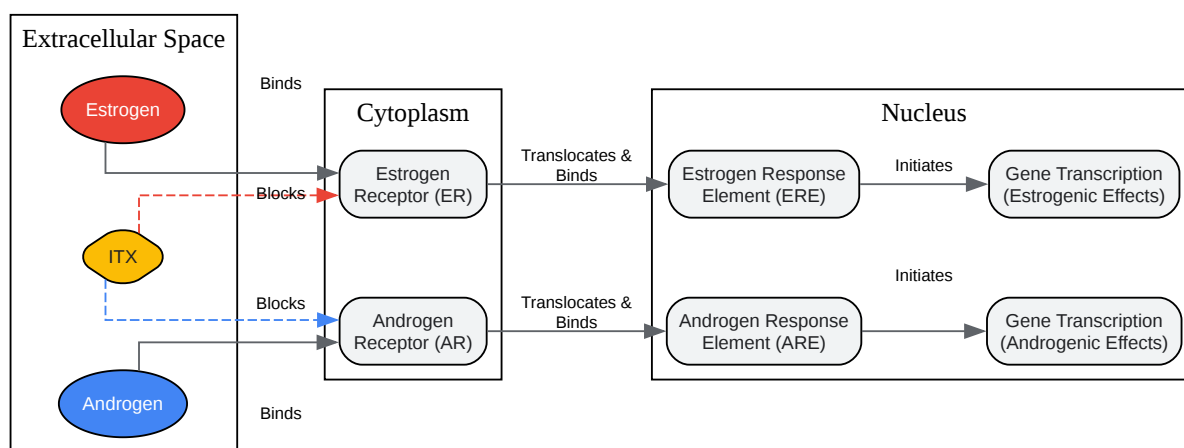
chromatography-tandem mass spectrometry (LC-MS/MS).

4. Cell Viability Assessment:

- After collecting the medium, assess the viability of the cells in each well using a suitable method (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

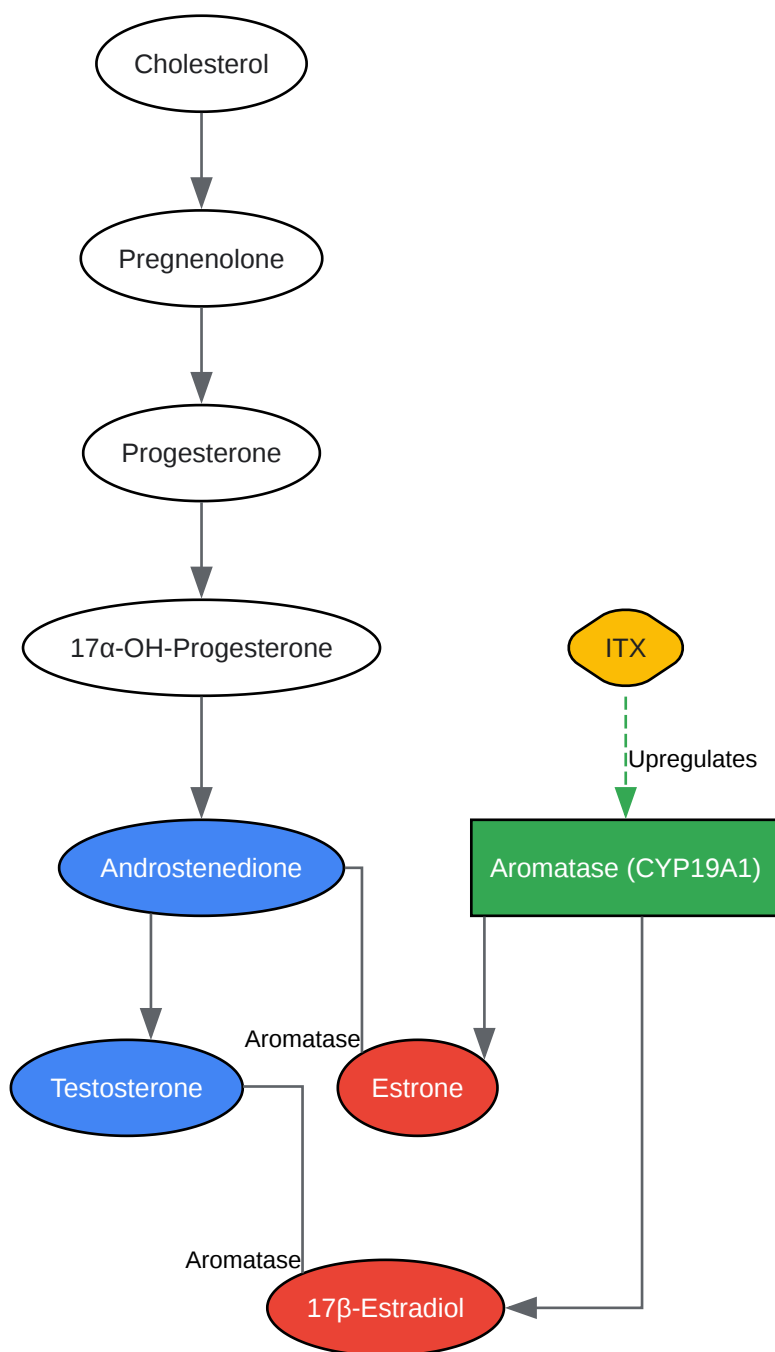
Visualizations

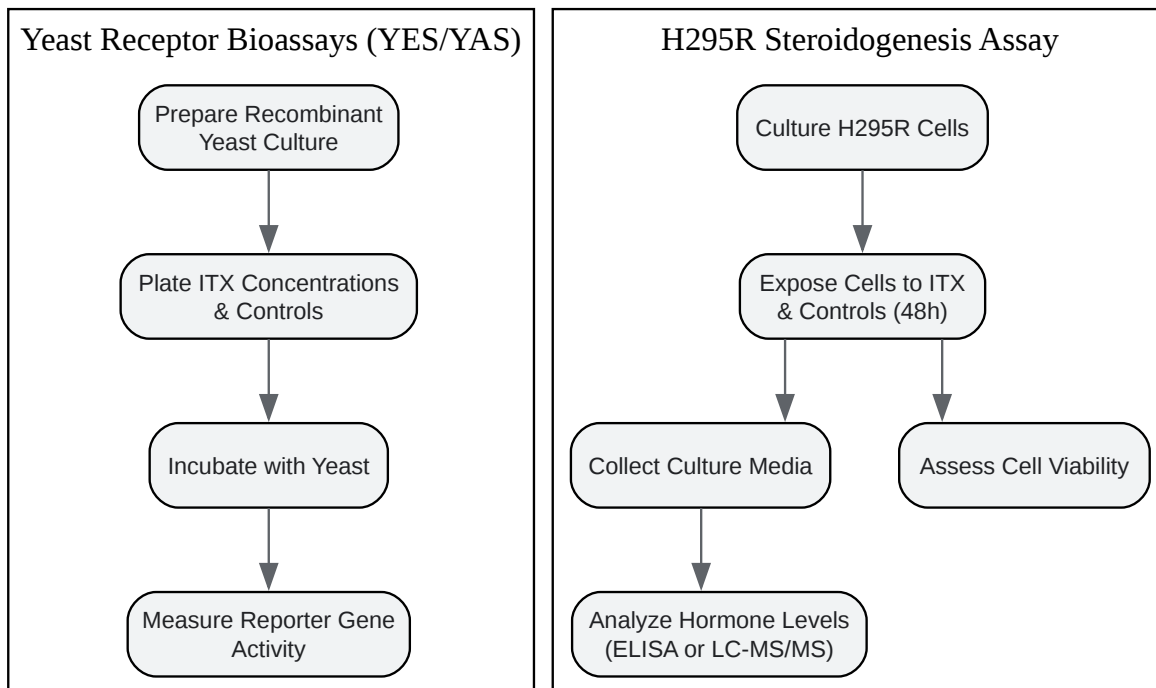
Signaling Pathways and Experimental Workflows



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Caption: Antagonistic action of ITX on estrogen and androgen receptor signaling pathways.





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